REACTION_SMILES
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[CH3:18][OH:19].[OH:1][c:2]1[cH:3][c:4]2[c:5]([CH:11]3[C:12](=[O:17])[NH:13][C:14](=[O:16])[CH2:15]3)[cH:6][nH:7][c:8]2[cH:9][cH:10]1>>[OH:1][c:2]1[cH:3][c:4]2[c:5]([C:11]3=[CH:15][C:14](=[O:16])[NH:13][C:12]3=[O:17])[cH:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(c2c[nH]c3ccc(O)cc23)C(=O)N1
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Name
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Type
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product
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Smiles
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O=C1C=C(c2c[nH]c3ccc(O)cc23)C(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |